CDK12-IN-E9

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

CDK12-IN-E9 is a covalent inhibitor of CDK12 . It has been shown to overcome resistance to the THZ series of covalent transcriptional CDK inhibitors . It is also a potent and selective covalent CDK12 inhibitor and a non-covalent CDK9 inhibitor, while avoiding ABC transporter-mediated efflux .

Molecular Structure Analysis

This compound is part of the CDK family of proteins (CDK) and is critical for cancer development . It has a pleiotropic effect on the maintenance of genome stability . The kinase domain contains a C-terminal kinase extension typical for CTD kinases involved in the regulation of transcription elongation .Chemical Reactions Analysis

This compound is a potent and selective covalent CDK12 inhibitor and a non-covalent CDK9 inhibitor . It has been shown to have potent antiproliferative activity in THZ1 R NB and lung cancer cells . It leads to a dose-dependent decrease in phosphorylated and total RNAPII in THZ1 r NB and lung cancer models .Physical and Chemical Properties Analysis

The molecular weight of this compound is 434.53 . The chemical formula is C24H30N6O2 .科学的研究の応用

Overcoming Resistance in Cancer Treatment

- CDK12-IN-E9, developed as a response to resistance against covalent inhibitors of CDKs like THZ1, specifically targets CDK12 in cancer cells. It overcomes resistance by avoiding efflux through multidrug transporters, making it an effective strategy in treating neuroblastoma and lung cancer (Gao et al., 2017).

Role in Breast Cancer Progression

- CDK12 promotes breast cancer progression and stemness by activating the c-myc/β-catenin signaling pathway. This suggests that targeting CDK12 could potentially be a therapeutic approach for breast cancer treatment (Peng et al., 2019).

Regulation of mRNA Splicing and Tumor Invasion

- In breast cancer, CDK12 regulates alternative last exon mRNA splicing and promotes cell invasion, indicating its potential role in tumor aggressiveness and as a therapeutic target (Tien et al., 2017).

Influence on RNA Processing and Gene Expression

- CDK12 and its paralog CDK13 are involved in RNA processing and gene expression. Their depletion affects the expression of DNA damage response and snoRNA genes, suggesting their importance in genomic stability (Liang et al., 2015).

Emerging Therapeutic Target for Cancer

- CDK12 is recognized as an emerging therapeutic target in various cancers. It is implicated in DNA damage response, mRNA splicing, and genomic stability. Inhibiting CDK12 can be a strategy for tumor growth inhibition (Lui et al., 2018).

Role in Tumorigenesis and Trastuzumab Resistance

- CDK12 drives tumor initiation and trastuzumab resistance in breast cancer, particularly in HER2+ tumors. It regulates cancer stem cells and signaling pathways, suggesting its role in oncogenesis and as a treatment target (Choi et al., 2019).

Potential for Drug Discovery

- Understanding CDK12's role in cancer development opens avenues for novel drug discovery aimed at cancer prevention and treatment (Liu et al., 2020).

Impact on Genomic Stability

- CDK12 is essential for embryonic development and maintaining genomic stability. Its depletion leads to increased DNA damage and reduced expression of DNA repair genes, highlighting its critical role in genome maintenance (Juan et al., 2015).

作用機序

Safety and Hazards

将来の方向性

Given their biological functions, important roles among various cancers, and the therapeutic effects for cancer cells by targeting CDK12, CDK12 may become a novel potential biomarker and target for human cancer diagnosis and therapy in the future . Future experiments coupling short and CDK12-specific inhibition with mass spectrometric analyses of the CTD phosphorylation will likely provide more definitive answers to the conundrum of which residues and repeats in the CTD are modified by CDK12 in human cells .

特性

CAS番号 |

2020052-55-3 |

|---|---|

分子式 |

C24H30N6O2 |

分子量 |

434.54 |

IUPAC名 |

(S)-N-(3-((3-Ethyl-5-(2-(2-hydroxyethyl)piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acrylamide |

InChI |

InChI=1S/C24H30N6O2/c1-3-17-16-25-30-22(26-18-8-7-9-19(14-18)27-23(32)4-2)15-21(28-24(17)30)29-12-6-5-10-20(29)11-13-31/h4,7-9,14-16,20,26,31H,2-3,5-6,10-13H2,1H3,(H,27,32)/t20-/m0/s1 |

InChIキー |

CDCHESFKYUNJPV-FQEVSTJZSA-N |

SMILES |

C=CC(NC1=CC=CC(NC2=CC(N3[C@H](CCO)CCCC3)=NC4=C(CC)C=NN24)=C1)=O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

CDK12-IN-E9; CDK12INE9; CDK12 IN E9; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

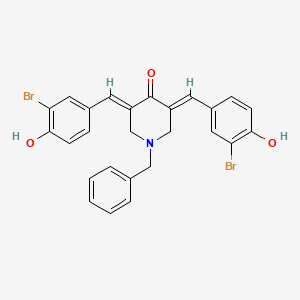

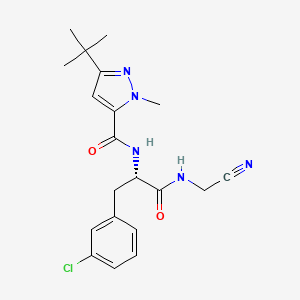

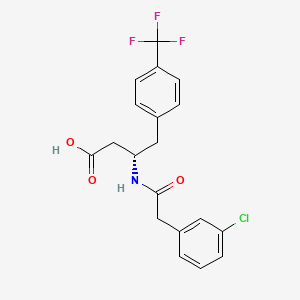

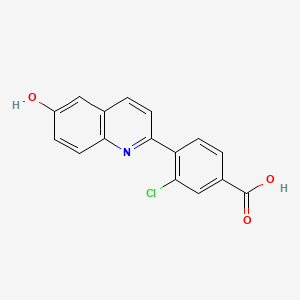

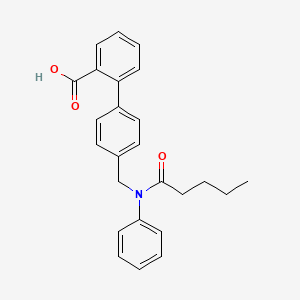

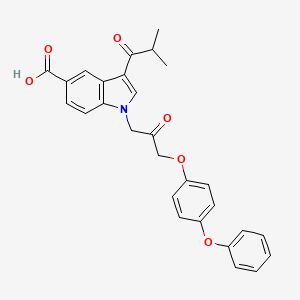

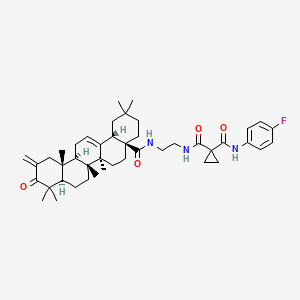

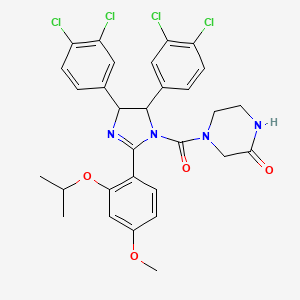

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B606490.png)

![8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B606491.png)

![2',7'-Dichloro-3',6'-bis(prop-2-enoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B606503.png)

![2-amino-6-borono-2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]hexanoic acid](/img/structure/B606508.png)

![Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate](/img/structure/B606510.png)

![Tert-butyl [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]phenyl] carbonate](/img/structure/B606511.png)